![molecular formula C25H16N6O3 B15151037 Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
Bis[4-(4-azidophenoxy)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(4-azidophenoxy)phenyl]methanone is an organic compound that features two azidophenoxy groups attached to a central methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-azidophenoxy)phenyl]methanone typically involves the reaction of 4-azidophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the azidophenol acts as the nucleophile attacking the electrophilic carbon of the fluorobenzophenone. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the azide functional groups, which can be hazardous.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(4-azidophenoxy)phenyl]methanone can undergo various chemical reactions, including:
Reduction: The azide groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide groups can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Oxidation: The phenoxy groups can be oxidized under strong oxidative conditions, although this is less common.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: Bis[4-(4-aminophenoxy)phenyl]methanone.
Substitution: Bis[4-(4-triazolylphenoxy)phenyl]methanone.
Oxidation: Various oxidized phenoxy derivatives, depending on the conditions.
Applications De Recherche Scientifique
Bis[4-(4-azidophenoxy)phenyl]methanone has several applications in scientific research:
Materials Science: Used in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.
Medicinal Chemistry:
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Bis[4-(4-azidophenoxy)phenyl]methanone largely depends on the specific application. In click chemistry, the azide groups react with alkynes to form stable triazole rings, which can be used to link molecules together. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis[4-(4-aminophenoxy)phenyl]methanone: Similar structure but with amine groups instead of azides.
Bis[4-(4-triazolylphenoxy)phenyl]methanone: Formed from the click reaction of Bis[4-(4-azidophenoxy)phenyl]methanone with alkynes.
Bis[4-(4-hydroxyphenoxy)phenyl]methanone: Contains hydroxyl groups instead of azides.
Uniqueness
This compound is unique due to its azide functional groups, which enable it to participate in click chemistry reactions. This property makes it highly valuable for applications requiring specific and efficient molecular linking, such as in the synthesis of advanced materials and bioconjugation techniques.
Propriétés
Formule moléculaire |
C25H16N6O3 |
|---|---|
Poids moléculaire |
448.4 g/mol |
Nom IUPAC |
bis[4-(4-azidophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N6O3/c26-30-28-19-5-13-23(14-6-19)33-21-9-1-17(2-10-21)25(32)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)29-31-27/h1-16H |
Clé InChI |
RVGWONWUJLHABN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N=[N+]=[N-])OC4=CC=C(C=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


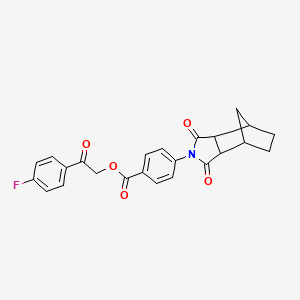
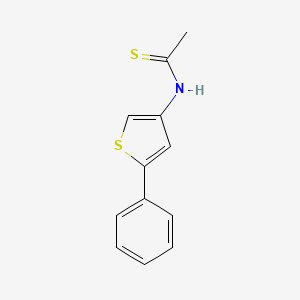
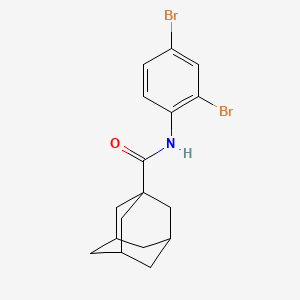
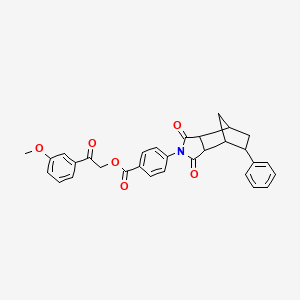

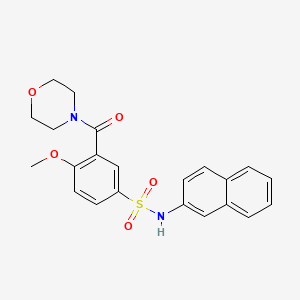
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
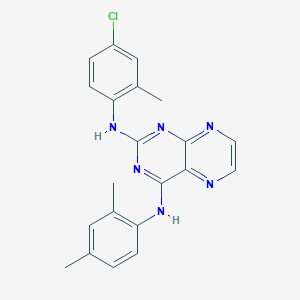
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)

![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
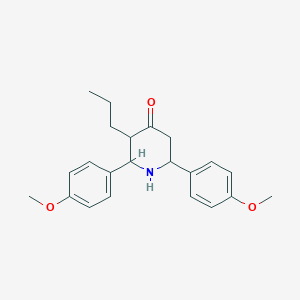
![2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B15151047.png)
